N-ethylpiperidine-4-carboxamide hydrochloride

説明

IUPAC Nomenclature and Systematic Naming

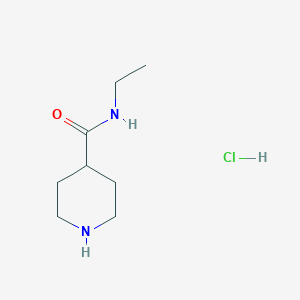

The compound N-ethylpiperidine-4-carboxamide hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. Its structure consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with a carboxamide group. The nitrogen atom of the carboxamide is further substituted with an ethyl group, and the compound exists as a hydrochloride salt.

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₇ClN₂O |

| Molecular Weight | 192.69 g/mol |

The parent compound, N-ethylpiperidine-4-carboxamide , is a neutral molecule (C₈H₁₆N₂O) that forms a stable hydrochloride salt through protonation of the piperidine nitrogen.

Common Names and Alternative Designations

The compound is referenced in scientific literature and chemical databases under several synonymous designations:

- N-ethyl-4-piperidinecarboxamide hydrochloride

- 4-(Ethylcarbamoyl)piperidine hydrochloride

- Piperidine-4-carboxylic acid ethylamide hydrochloride

These variations arise from alternative numbering of the piperidine ring or differences in functional group prioritization. The term isonipecotamide ethyl derivative is occasionally used in pharmacological contexts, though it is not a formal name.

Registry Identifiers (CAS, EC, SMILES, InChI)

The compound is cataloged in major chemical databases with the following identifiers:

The SMILES notation explicitly represents the ethyl group attached to the carboxamide nitrogen, the piperidine ring, and the chloride counterion. The InChIKey provides a unique hash for database searches, ensuring precise identification.

Data Tables

Table 1: Systematic and Common Nomenclature

| Nomenclature Type | Example |

|---|---|

| IUPAC Name | This compound |

| Common Name | N-ethyl-4-piperidinecarboxamide hydrochloride |

| Alternative Designation | 4-(Ethylcarbamoyl)piperidine hydrochloride |

Table 2: Registry Identifiers

| Identifier | Value |

|---|---|

| CAS Number (Hydrochloride) | 1981-39-1 |

| CAS Number (Free Base) | 1903-65-7 |

| SMILES | CCNC(=O)C1CCNCC1.Cl |

| InChIKey | YYPVQBBUASUJRK-UHFFFAOYSA-N |

特性

IUPAC Name |

N-ethylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-10-8(11)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPVQBBUASUJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1981-39-1 | |

| Record name | 4-Piperidinecarboxamide, N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1981-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ethylpiperidine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The most commonly reported synthetic approach to N-ethylpiperidine-4-carboxamide hydrochloride involves the following key steps:

Step 1: Formation of N-ethylpiperidine-4-carboxylate intermediate

Piperidine is reacted with ethyl chloroformate to form the corresponding N-ethylpiperidine-4-carboxylate ester. This reaction typically occurs under controlled temperature conditions to avoid side reactions.Step 2: Conversion to N-ethylpiperidine-4-carboxamide

The ester intermediate is then treated with ammonia, which substitutes the ester group with an amide, yielding N-ethylpiperidine-4-carboxamide.Step 3: Formation of the hydrochloride salt

The free base carboxamide is finally treated with hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility.

This synthetic route is summarized in Table 1.

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Piperidine + Ethyl chloroformate, controlled temperature | N-ethylpiperidine-4-carboxylate | Ester intermediate |

| 2 | Ammonia, mild conditions | N-ethylpiperidine-4-carboxamide | Amide formation |

| 3 | Hydrochloric acid | This compound | Salt formation for stability |

Industrial Production Methods

In industrial settings, the synthesis is scaled up using automated reactors with precise control over temperature, pressure, and reagent addition rates to maximize yield and purity. The reaction mixture is often purified by recrystallization or other separation techniques to meet pharmaceutical-grade standards. The process parameters such as reaction time, temperature, and solvent choice are optimized to reduce impurities and improve throughput.

This compound exhibits several types of chemical reactivity relevant to its preparation and further functionalization:

- Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.

- Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The hydrochloride salt can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles (e.g., amines, thiols) under mild conditions.

These reactions are important for modifying the compound or synthesizing derivatives for further applications.

While the above method is the most direct, related compounds such as N-propylpiperidine-4-carboxamide have been synthesized via amide coupling reactions involving piperidine-4-carboxylic acid derivatives and alkylamines, using coupling agents like EDCI or DCC. Such methods highlight alternative strategies for amide bond formation that could be adapted for N-ethylpiperidine-4-carboxamide synthesis if needed.

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Reaction temperature | 0–40 °C (ester formation), ambient to mild heating (amide formation) | Controlled to avoid side reactions |

| Reaction time | Several hours to overnight | Depends on scale and conditions |

| Solvents | Organic solvents such as dichloromethane or ethyl acetate | Solvent choice affects yield and purity |

| Purification methods | Recrystallization, column chromatography | Ensures high purity |

| Industrial scale-up | Automated reactors, continuous monitoring | Optimized for yield and safety |

- The multi-step synthesis involving ethyl chloroformate and ammonia is well-established and provides good yields of the target compound.

- The hydrochloride salt form improves the compound’s stability and handling properties.

- Reaction conditions such as temperature and reagent stoichiometry are critical to minimize side products.

- Industrial processes emphasize automation and purification to meet regulatory standards.

- Alternative synthetic routes involving amide coupling or other carboxylation methods exist but are less commonly applied for this specific compound.

The preparation of this compound is primarily achieved through a three-step synthetic route starting from piperidine and ethyl chloroformate, followed by amidation and salt formation. This method is supported by detailed reaction condition optimization and industrial scalability. The compound’s chemical reactivity allows for further modifications, making it a valuable intermediate in pharmaceutical and chemical research.

化学反応の分析

Types of Reactions

N-ethylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: N-ethylpiperidine-4-carboxamide N-oxide.

Reduction: N-ethylpiperidine-4-amine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学的研究の応用

N-ethylpiperidine-4-carboxamide hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

作用機序

The mechanism of action of N-ethylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Structural and Functional Analogues

The table below compares N-ethylpiperidine-4-carboxamide hydrochloride with six structurally related piperidine derivatives, highlighting substituents, molecular formulas, molecular weights, and key characteristics.

Key Differences and Pharmacological Implications

Substituent Effects on Lipophilicity :

- Aromatic Groups (e.g., benzyl in Compound 3, pyridinyl in Compound 5) increase lipophilicity, favoring blood-brain barrier penetration for CNS-targeting drugs .

- Hydroxy Groups (Compound 6) improve water solubility, making the compound more suitable for oral administration .

Pharmacological Activity :

- Meperidine (Compound 4) stands out as a clinically used opioid, unlike the others, which are primarily intermediates or research tools. Its ester moiety and phenyl group are critical for µ-opioid receptor binding .

- Compounds 1, 2, and 3 lack the ester group seen in Meperidine, reducing opioid activity but enabling modulation of other receptors (e.g., muscarinic or allosteric sites) .

Pyridinylmethyl substitution (Compound 5) introduces a hydrogen-bond acceptor, enhancing interactions with polar enzyme pockets .

生物活性

N-ethylpiperidine-4-carboxamide hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with an ethyl substitution at the nitrogen atom. This specific structural feature influences its chemical reactivity and biological interactions. The compound is often utilized as an intermediate in organic synthesis and has applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been noted for its potential antimicrobial and antiviral properties, suggesting that it may inhibit specific enzymes or receptors involved in pathogenic processes. The exact pathways through which it exerts these effects are still under investigation but may involve modulation of neurotransmitter systems and other cellular processes .

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example, studies have shown its effectiveness in inhibiting bacterial growth, which positions it as a candidate for further investigation in treating infectious diseases. Additionally, its antiviral properties have been explored, particularly against neurotropic viruses like alphaviruses, where it has demonstrated protective effects in preclinical models .

Neuropharmacological Effects

The compound's structure allows it to interact with central nervous system (CNS) receptors, potentially leading to anxiolytic or antidepressant effects. Interaction studies have revealed that it binds effectively to serotonin and dopamine receptors, indicating its potential utility in treating neurological disorders .

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activity of this compound:

- Antiviral Efficacy : In a study focusing on alphavirus replication inhibitors, modifications to the piperidine structure resulted in enhanced potency against neuroadapted Sindbis virus in mouse models. This highlights the compound's potential as a therapeutic agent for viral infections affecting the CNS .

- Inhibition of IDO1 : Another study identified related compounds that selectively inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to various psychiatric disorders. This suggests that N-ethylpiperidine derivatives could be explored for their therapeutic potential in treating depression and schizophrenia.

- Structure-Activity Relationship (SAR) : SAR studies have indicated that specific modifications to the piperidine scaffold can significantly influence biological activity. For instance, variations in substituents have been shown to enhance receptor binding affinity and improve pharmacokinetic profiles, making these compounds more suitable for drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-methylpiperidine-4-carboxamide | Methyl substitution | Lower potency against CNS targets |

| N-propylpiperidine-4-carboxamide | Propyl substitution | Enhanced lipophilicity but reduced receptor affinity |

| N-butylpiperidine-4-carboxamide | Butyl substitution | Varying pharmacodynamic properties |

This table illustrates how structural variations can impact the compound's biological activity and pharmacological potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。